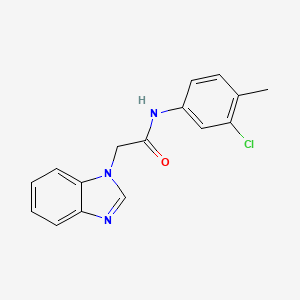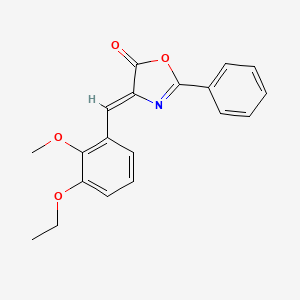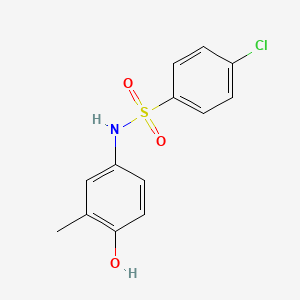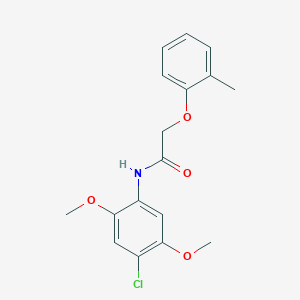
2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide, also known as PQQ (Pyrroloquinoline quinone), is a redox cofactor that is involved in several biological processes. It was first discovered in bacteria in the late 1970s and later found to be present in higher organisms, including humans. The unique chemical structure of PQQ enables it to participate in various biochemical reactions, making it an essential molecule for many physiological functions.
作用机制
The mechanism of action of 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide is not fully understood, but it is believed to act as a redox cofactor, participating in several biochemical reactions. 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide can also activate various signaling pathways, including the Nrf2 pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide has several biochemical and physiological effects, including promoting the growth of new mitochondria, enhancing cognitive function, and reducing inflammation. 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide has also been shown to improve cardiovascular health and reduce the risk of chronic diseases such as diabetes.
实验室实验的优点和局限性
2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide has several advantages for lab experiments, including its stability and solubility in water. However, 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide is relatively expensive, and its synthesis is a complex process, making it challenging to obtain in large quantities.
未来方向
Several areas of research are currently being explored regarding 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide, including its potential therapeutic applications in the treatment of neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Future studies will also focus on the mechanism of action of 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide and its interactions with other molecules in the body. Additionally, researchers will explore the potential of 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide as a dietary supplement and its safety profile in humans.
Conclusion:
In conclusion, 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide is a unique redox cofactor that plays a crucial role in several biological processes. Its potential therapeutic applications make it an essential molecule for many physiological functions. While more research is needed to fully understand the mechanism of action of 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide, its antioxidant and mitochondrial-enhancing properties make it a promising candidate for the treatment of several diseases.
合成方法
The synthesis of 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide is a complex process that involves several steps. The most common method of synthesizing 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide is through the oxidation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with 3-aminophenol and subsequent cyclization. This process yields a mixture of 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide and its derivatives, which can be separated and purified using chromatographic techniques.
科学研究应用
2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide has antioxidant properties and can protect against oxidative stress, which is linked to several diseases, including Alzheimer's and Parkinson's. 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide has also been shown to enhance mitochondrial function, which is essential for cellular energy production.
属性
IUPAC Name |
2-butyl-1-methyl-3-propylquinolin-4-imine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2.HI/c1-4-6-11-15-13(9-5-2)17(18)14-10-7-8-12-16(14)19(15)3;/h7-8,10,12,18H,4-6,9,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTAHEWNEKCZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=N)C2=CC=CC=C2N1C)CCC.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-1-methyl-3-propyl-1H-quinolin-4-ylideneamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5796831.png)


![4-{[2-(benzyloxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5796852.png)

![2-[(4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5796880.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B5796886.png)

![2,2'-[1,4-phenylenebis(oxy)]bis(1-phenylethanone)](/img/structure/B5796899.png)

![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796918.png)

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5796928.png)
